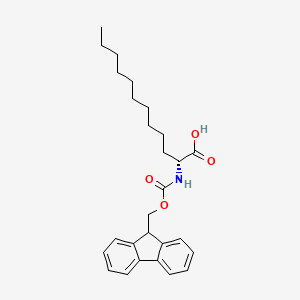

![molecular formula C12H12N2O6 B6299514 [3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate CAS No. 2227989-67-3](/img/structure/B6299514.png)

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

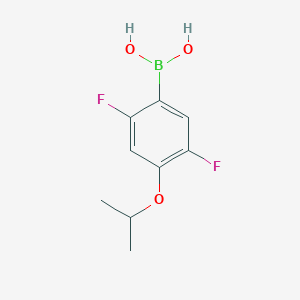

“[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” is a compound that has been studied in the field of crystallography . It is a type of bipyridine, which is a class of compounds that are very popular due to their potential applications in redox flow batteries .

Synthesis Analysis

Bipyridinium salts, which include “[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate”, are synthesized based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine . The synthesis process typically involves commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The molecular structure of “[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” has been analyzed using crystallography . The crystal structure of this compound is monoclinic, with a = 25.806 (2) Å, b = 9.3041 (3) Å, c = 18.0702 (17) Å, β = 130.346 (15)°, V = 3306.7 (4) Å .Wissenschaftliche Forschungsanwendungen

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate'-bipy2dca has a wide range of applications in the scientific research field. It is commonly used as an analytical reagent in the detection of metal ions, as a ligand in the synthesis of coordination compounds, and as a catalyst for organic reactions. It is also used in the synthesis of organic compounds, such as pharmaceuticals and dyes, and in the production of materials for industrial applications.

Wirkmechanismus

Target of Action

Bipyridine derivatives are known to act as ligands for metal ions , suggesting that they may interact with metal-containing proteins or enzymes in biological systems .

Mode of Action

It’s known that bipyridine derivatives can form complexes with metal ions . This interaction could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its potential to interact with metal ions, it could influence pathways involving metal-dependent enzymes or proteins .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound

Result of Action

It’s known that bipyridine derivatives can form complexes with metal ions , which could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the interaction of [3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate with its targets.

Vorteile Und Einschränkungen Für Laborexperimente

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate'-bipy2dca has several advantages for laboratory experiments. It is a stable molecule that is easy to synthesize and has a wide range of applications. It is also non-toxic and has no adverse effects on biochemical or physiological processes. However, it is important to note that this compound'-bipy2dca is not suitable for use in drug development due to its lack of pharmacological activity.

Zukünftige Richtungen

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate'-bipy2dca has a wide range of potential applications in the future. It could be used as a catalyst in organic synthesis, as a ligand for the detection of metal ions, or as a reagent in the production of pharmaceuticals and dyes. Additionally, it could be used as a model compound for the study of metal ion-ligand interactions, or as a tool for the development of new materials for industrial applications.

Synthesemethoden

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate'-bipy2dca can be synthesized in a two-step process. The first step involves the reaction of this compound'-bipyridine with anhydrous acetic acid to form this compound'-bipyridine-6-carboxylic acid. The second step involves the reaction of this compound'-bipyridine-6-carboxylic acid with anhydrous sodium hydroxide to form this compound'-bipyridine-6,6'-dicarboxylic acid dihydrate. This two-step synthesis method is widely used in the laboratory, and is a reliable and efficient way to produce this compound'-bipy2dca.

Eigenschaften

IUPAC Name |

5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4.2H2O/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8;;/h1-6H,(H,15,16)(H,17,18);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHOKYRWRVVEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)